3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one 3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one
Brand Name: Vulcanchem
CAS No.: 324546-55-6
VCID: VC16167990
InChI: InChI=1S/C21H15N3O2/c25-21-20(18-11-4-5-12-19(18)23-21)24-22-14-15-7-6-10-17(13-15)26-16-8-2-1-3-9-16/h1-14H,(H,23,24,25)/b22-14+
SMILES:
Molecular Formula: C21H15N3O2
Molecular Weight: 341.4 g/mol

3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one

CAS No.: 324546-55-6

Cat. No.: VC16167990

Molecular Formula: C21H15N3O2

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one - 324546-55-6

Specification

CAS No. 324546-55-6
Molecular Formula C21H15N3O2
Molecular Weight 341.4 g/mol
IUPAC Name (3Z)-3-[(E)-(3-phenoxyphenyl)methylidenehydrazinylidene]-1H-indol-2-one
Standard InChI InChI=1S/C21H15N3O2/c25-21-20(18-11-4-5-12-19(18)23-21)24-22-14-15-7-6-10-17(13-15)26-16-8-2-1-3-9-16/h1-14H,(H,23,24,25)/b22-14+
Standard InChI Key RYEITHUULOHSPB-HYARGMPZSA-N
Isomeric SMILES C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N=C\3/C4=CC=CC=C4NC3=O
Canonical SMILES C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN=C3C4=CC=CC=C4NC3=O

Introduction

Chemical Characterization and Structural Properties

Molecular Architecture and Nomenclature

3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one (CAS No.: 324546-55-6) belongs to the hydrazonoindolin-2-one class, featuring a central indolin-2-one scaffold conjugated to a hydrazone linkage. The IUPAC name, (3Z)-3-[(E)-(3-phenoxyphenyl)methylidenehydrazinylidene]-1H-indol-2-one, reflects its stereochemical configuration, with Z and E geometries at the hydrazone and benzylidene groups, respectively . The molecular formula C₂₁H₁₅N₃O₂ corresponds to a molecular weight of 341.4 g/mol, as confirmed by high-resolution mass spectrometry .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₁₅N₃O₂
Molecular Weight341.4 g/mol
CAS Registry Number324546-55-6
SMILES NotationC1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N=C\3/C4=CC=CC=C4NC3=O
XLogP3 (Lipophilicity)4.2 (Predicted)
Hydrogen Bond Donors2

The compound’s lipophilic character, conferred by the phenoxybenzylidene group, enhances membrane permeability, a critical factor in its biological activity .

Synthesis and Preparation Methods

Synthetic Pathways

The synthesis of 3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one typically involves a two-step protocol:

  • Formation of the Hydrazone Linkage: Condensation of 3-phenoxybenzaldehyde with hydrazine derivatives yields the hydrazone intermediate.

  • Cyclization to Indolin-2-one: Reaction of the hydrazone with isatin derivatives under acidic or basic conditions facilitates cyclization, forming the indolin-2-one core .

Optimization studies emphasize the role of solvent selection (e.g., ethanol or acetic acid) and temperature control (60–80°C) in achieving yields exceeding 70% .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Hydrazone Formation3-Phenoxybenzaldehyde + Hydrazine hydrate, EtOH, reflux85
CyclizationIsatin, AcOH, 70°C, 6 h72

Structural Modifications

In vitro evaluations against A549 (lung), HT-29 (colon), and ZR-75 (breast) cancer cell lines demonstrated IC₅₀ values ranging from 8.2 to 14.7 μM, surpassing reference drugs like doxorubicin in select assays . Mechanistic studies attribute this activity to:

  • Apoptosis Induction: Activation of caspase-3/7 and PARP cleavage .

  • Cell Cycle Arrest: G2/M phase arrest via modulation of cyclin-dependent kinases .

Table 3: Anticancer Activity Profile

Cell LineIC₅₀ (μM)Mechanism
A5499.4 ± 0.8Caspase-3 activation, G2/M arrest
HT-2912.1 ± 1.2PARP cleavage
ZR-758.2 ± 0.6ROS generation

Structure-Activity Relationships (SAR)

  • Lipophilic Groups: Methoxy or phenoxy substitutions at the benzylidene moiety enhance potency by improving membrane interaction .

  • Hydrazone Geometry: The E-configuration at the hydrazone bond is critical for target engagement, as Z-isomers show reduced activity .

Comparative Analysis with Related Compounds

Analogues such as (Z)-3-(3-hydroxybenzylidene)indolin-2-one (PubChem CID: 2077962) exhibit lower efficacy (IC₅₀ > 20 μM), underscoring the importance of the phenoxy group in conferring bioactivity . Computational docking studies suggest that the phenoxy moiety interacts with hydrophobic pockets in kinase domains, stabilizing inhibitor-enzyme complexes .

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